molecular formula C15H9N5OS B603916 2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE CAS No. 929825-71-8

2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE

Cat. No.: B603916
CAS No.: 929825-71-8
M. Wt: 307.3g/mol
InChI Key: RNSHTDZRXIDTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE is a heterocyclic compound that combines multiple ring structures, including a furan ring, a triazole ring, a thiadiazole ring, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-amino-5-mercapto-3-(2-furyl)-1,2,4-triazole with an appropriate indole derivative under reflux conditions in the presence of a catalyst such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydro derivatives of the triazole and thiadiazole rings.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antifungal and antibacterial agent. It is also being investigated for its anticancer properties.

    Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE is unique due to the presence of the indole ring, which imparts additional biological activity and electronic properties. This makes it more versatile compared to similar compounds that lack the indole moiety.

Properties

CAS No.

929825-71-8

Molecular Formula

C15H9N5OS

Molecular Weight

307.3g/mol

IUPAC Name

3-(furan-2-yl)-6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9N5OS/c1-2-5-10-9(4-1)8-11(16-10)14-19-20-13(12-6-3-7-21-12)17-18-15(20)22-14/h1-8,16H

InChI Key

RNSHTDZRXIDTNC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NN4C(=NN=C4S3)C5=CC=CO5

Origin of Product

United States

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